2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide
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Overview
Description
2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a pyridine ring substituted with cyano and methyl groups, a thioether linkage, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Pyridine Intermediate: Starting with a suitable pyridine precursor, introduce cyano and methyl groups through nitration and alkylation reactions.
Thioether Formation: React the pyridine intermediate with a thiol compound to form the thioether linkage.
Acetamide Formation: Couple the thioether intermediate with an acetamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The cyano and nitro groups may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, if used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)acetamide: Lacks the nitrophenyl group.
N-(2-Methyl-4-nitrophenyl)acetamide: Lacks the pyridine and thioether components.
2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-phenylacetamide: Similar structure but with a phenyl group instead of a methyl-nitrophenyl group.
Uniqueness
The unique combination of functional groups in 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H16N4O3S |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(2-methyl-4-nitrophenyl)acetamide |
InChI |
InChI=1S/C17H16N4O3S/c1-10-6-12(3)19-17(14(10)8-18)25-9-16(22)20-15-5-4-13(21(23)24)7-11(15)2/h4-7H,9H2,1-3H3,(H,20,22) |
InChI Key |
YUEQCGVAEUGEED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C)C |
Origin of Product |
United States |
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